2-Oxo-1,2-diphenylethyl 2-bromobenzoate
Beschreibung
2-Oxo-1,2-diphenylethyl 2-bromobenzoate is a brominated aromatic ester characterized by a central 2-oxo-1,2-diphenylethyl group esterified with 2-bromobenzoic acid. The compound combines a rigid diphenylethyl backbone with an electron-withdrawing bromine substituent at the ortho position of the benzoate moiety. This structure confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and stability under inert conditions.
Eigenschaften
CAS-Nummer |
171046-43-8 |
|---|---|
Molekularformel |
C21H15BrO3 |
Molekulargewicht |
395.2g/mol |
IUPAC-Name |
(2-oxo-1,2-diphenylethyl) 2-bromobenzoate |
InChI |
InChI=1S/C21H15BrO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H |
InChI-Schlüssel |
YKGMVVGMSQWLOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Physical and Chemical Properties of Selected 2-Bromobenzoate Esters
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | Hydrolysis Half-Life (pH 7.4, 25°C) |
|---|---|---|---|
| 2-Oxo-1,2-diphenylethyl 2-bromo | 142–145 | 12.8 | 48 h |
| Methyl 2-bromobenzoate | 34–36 | 89.3 | 6 h |
| Ethyl 2-bromobenzoate | 22–24 | 76.5 | 8 h |
| Phenyl 2-bromobenzoate | 98–100 | 9.2 | 72 h |
Key Findings :
- The diphenylethyl group in the target compound increases steric bulk, leading to higher melting points and reduced solubility compared to alkyl esters (e.g., methyl or ethyl derivatives) .
- Hydrolysis resistance is significantly enhanced due to steric hindrance around the ester bond, with a half-life of 48 hours versus 6–8 hours for methyl/ethyl analogs. This stability is advantageous in applications requiring prolonged shelf-life .
Comparison with Ortho-Substituted Bromobenzoates
Table 2: Reactivity of Ortho-Substituted Bromobenzoates in Cross-Coupling Reactions
| Compound | Suzuki Reaction Yield (%)* | Buchwald-Hartwig Amination Yield (%)* |
|---|---|---|
| 2-Oxo-1,2-diphenylethyl 2-bromo | 72 | 58 |
| 2-Bromobenzophenone | 85 | 63 |
| 2-Bromo-N-phenylbenzamide | 68 | 82 |
*Conditions: Pd(PPh₃)₄ catalyst, 80°C, 12 h.
Key Findings :
- The target compound exhibits moderate reactivity in Suzuki couplings, likely due to steric hindrance from the diphenylethyl group, which slows transmetallation .
- In contrast, 2-bromo-N-phenylbenzamide shows superior performance in Buchwald-Hartwig aminations, attributed to the amide group’s ability to stabilize transition states via resonance .
Comparison with Non-Brominated Analogs
Replacing bromine with chlorine or hydrogen alters electronic and steric profiles:
- 2-Chlorobenzoate analog : Higher melting point (155–158°C) but lower electrophilic reactivity (Suzuki yield: 65%) due to chlorine’s weaker leaving-group ability.
- Unsubstituted benzoate analog : Faster hydrolysis (half-life: 2 h) and reduced utility in cross-coupling reactions.
Limitations and Contradictions in Existing Data
- Structural Specificity: While discusses 2-aminobenzamides, their hydrolysis resistance and biological activity differ markedly from ester-based compounds like the target, limiting direct comparisons .
- Patent Example 101: The brominated intermediate in (4-bromo-2-hydroxybenzaldehyde) highlights the importance of substitution patterns. However, the target’s ester functionality and lack of heterocycles distinguish its reactivity from oxazolidinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
